molecular formula C12H10O2 B1666991 4-Phenoxyphenol CAS No. 831-82-3

4-Phenoxyphenol

Cat. No.: B1666991
CAS No.: 831-82-3
M. Wt: 186.21 g/mol
InChI Key: ZSBDGXGICLIJGD-UHFFFAOYSA-N
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Description

4-Phenoxyphenol (C₁₂H₁₀O₂; molecular weight: 186.21 g/mol) is a phenolic compound characterized by a hydroxyl group attached to a biphenyl ether structure. It is also known by synonyms such as hydroquinone monophenyl ether and p-phenoxyphenol . This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of poly(ether sulfones) , bioactive derivatives , and lignin model compounds . Its applications span anti-cancer research, where derivatives induce apoptosis and autophagy in hepatocellular carcinoma cells , and sustainable chemistry, where it models lignin’s 4-O-5 ether bonds for depolymerization studies . Synthetically, this compound is produced via catalytic oxidation of diphenyl ether or copper-mediated coupling reactions .

Properties

IUPAC Name

4-phenoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O2/c13-10-6-8-12(9-7-10)14-11-4-2-1-3-5-11/h1-9,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSBDGXGICLIJGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

28515-80-2
Record name Phenol, 4-phenoxy-, homopolymer
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DSSTOX Substance ID

DTXSID2022127
Record name 4-Phenoxyphenol
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Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

831-82-3
Record name 4-Phenoxyphenol
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Record name p-Phenoxyphenol
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Record name 4-PHENOXYPHENOL
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Record name Phenol, 4-phenoxy-
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Record name P-PHENOXYPHENOL
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Preparation Methods

Traditional Synthesis Methods

Parachlorophenol-Phenol Condensation

The classical route involves condensation of p-chlorophenol with phenol under alkaline conditions. Early implementations utilized potassium hydroxide or sodium hydroxide in toluene, refluxing to facilitate nucleophilic aromatic substitution. A typical reaction equation is:

$$
\text{p-Chlorophenol} + \text{Phenol} \xrightarrow{\text{KOH}} \text{4-Phenoxyphenol} + \text{HCl}
$$

However, this method faced limitations, including:

  • Moderate yields : 84% crude product purity with ~11% impurity A (diphenylene oxide derivative) due to side reactions.
  • Labor-intensive purification : Requiring multiple recrystallizations to achieve >95% purity.

Industrial-Scale Optimizations

Continuous-Flow Reactor Synthesis

The patent CN113429268A introduces a high-efficiency continuous-flow process combining ultrasonic activation and precise stoichiometric control. Key steps include:

  • Salt formation : Refluxing potassium hydroxide, phenol, and toluene to dehydrate and form phenoxide.
  • Continuous reaction : Pumping phenoxide (Material A) and p-chlorophenol/phenol mixture (Material B) into a pipeline reactor at 160–180°C under ultrasonication.
  • Post-treatment : Acidification, toluene extraction, and vacuum distillation to isolate this compound.
Table 1: Optimized Reaction Parameters and Outcomes
Parameter Example 1 Example 2 Example 3 Example 4 Example 5
KOH:Phenol ratio 1:5.7 1:5.0 1:5.5 1:5.5 1:5.4
p-ClPh:Phenol ratio 1:1.6 1:2.0 1:1.47 1:1.47 1:1.65
Flux (Material A, kg/h) 643 630 645 635 655
Flux (Material B, kg/h) 329 310 335 320 340
Reaction temp (°C) 170–175 170–175 170–175 170 175
Crude purity (%) 96.1 97.2 96.5 96.8 97.0
Impurity A (%) 2.5 2.1 2.3 2.5 1.9
Yield (%) 95.7 96.5 95.8 95.9 97.4

This method achieves >95.7% yield and <2.5% impurity via:

  • Ultrasonic mixing : Enhancing mass transfer and reducing side reactions.
  • Stoichiometric precision : Optimal p-chlorophenol:phenol ratios (1:1.35–2.0) minimize unreacted intermediates.

Solvent and Catalyst Innovations

Recent advancements replace toluene with methylbenzene in post-reaction extractions, reducing environmental footprint without compromising yield. Additionally, substituting sodium hydroxide with potassium hydroxide improves phenoxide stability at elevated temperatures (165–175°C).

Alternative Synthetic Routes

Copper-Catalyzed Coupling

ChemicalBook documents a catalytic approach using p-benzoquinone and phenylboronic acid in methanol with copper(II) ferrite (CuFe₂O₄):

$$
\text{p-Benzoquinone} + \text{Phenylboronic acid} \xrightarrow{\text{CuFe}2\text{O}4} \text{this compound}
$$

Key Conditions:
  • Catalyst loading : 5 mol% CuFe₂O₄.
  • Solvent : Methanol at room temperature (20°C).
  • Reaction time : 24 hours.
  • Yield : 86%.

While milder than industrial methods, this route suffers from lower yields and scalability challenges.

Comparative Analysis of Methodologies

Table 2: Method Comparison for this compound Synthesis
Method Yield (%) Purity (%) Scalability Environmental Impact
Traditional batch 84 85 Moderate High (solvent waste)
Continuous-flow 95.7–97.4 96.1–97.2 High Reduced
CuFe₂O₄ catalysis 86 N/A Low Low

The continuous-flow process outperforms alternatives in yield and purity, attributed to:

  • Reduced residence time : Minimizing thermal degradation.
  • In-line mixing : Preventing localized excess of reactants.

Chemical Reactions Analysis

Types of Reactions: 4-Phenoxyphenol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinones.

    Reduction: It can be reduced to form hydroquinones.

    Substitution: It can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.

Major Products Formed:

    Oxidation: Quinones.

    Reduction: Hydroquinones.

    Substitution: Halogenated or nitrated phenols.

Scientific Research Applications

Medicinal Applications

1.1 Anticancer Properties
Recent studies have highlighted the potential of 4-phenoxyphenol derivatives in cancer treatment. One notable derivative, 4-[4-(4-hydroxyphenoxy)phenoxy]phenol (4-HPPP), has shown promising results against hepatocellular carcinoma (HCC) cells. Research indicates that 4-HPPP inhibits cell proliferation and induces apoptosis selectively in HCC cell lines, such as Huh7 and Ha22T. The mechanism involves the downregulation of α-tubulin and the activation of pro-apoptotic factors like cleaved caspase-3 and Bax, suggesting a pathway involving DNA damage and autophagy .

1.2 Lung Cancer Treatment
Further investigations into 4-HPPP revealed its antiproliferative effects on lung cancer cells, specifically non-small-cell lung cancer (NSCLC). The compound induces apoptosis through mechanisms such as aneuploidization and ATR DNA repair signaling pathways. These findings suggest that this compound derivatives could be developed into effective treatments for various cancer types .

Agricultural Applications

2.1 Pesticide Intermediate
this compound serves as a crucial intermediate in the synthesis of several pesticides, including fenoxycarb and pyriproxyfen. These pesticides are widely used for their effectiveness against pests while exhibiting low toxicity to non-target species . The synthesis method for this compound involves refluxing potassium hydroxide with phenol and toluene, yielding high purity products suitable for industrial applications .

Environmental Applications

3.1 Ozonation Studies
Research into the ozonation kinetics of this compound has been conducted to assess its environmental impact, particularly regarding water treatment processes. Studies indicate that the compound can undergo heterogeneous ozonation, which is relevant for understanding its degradation in aquatic environments . This knowledge is crucial for developing effective wastewater treatment protocols that minimize environmental contamination.

Comparison with Similar Compounds

Table 3: Lignin Model Compound Reactivity

Model Compound Bond Type Conversion Rate (%) Primary Product Conditions Reference
This compound 4-O-5 96.7 Phenol Tyrosinase, pH 6.5, 30°C
GGE β-O-4 75.2 Vanillin Tyrosinase, pH 6.5, 30°C
3-Phenoxyphenol 4-O-5 >99 Cyclohexanol Ru/C, H₂, 6.67 mA cm⁻²

Binding Affinity in AgrA Inhibition

In anti-quorum sensing studies, this compound shows binding affinity comparable to carnosic acid (CA) and 9H-xanthene-9-carboxylic acid, with docking scores of −4.471 kcal/mol (this compound) vs. −4.546 kcal/mol (9H-xanthene-9-carboxylic acid) . Both compounds form hydrogen bonds with AgrA’s Ile238, but CA’s catechol moiety provides additional hydrophobic stabilization .

Biological Activity

4-Phenoxyphenol, also known as 4-HPPP, is a compound that has garnered attention for its diverse biological activities, particularly in the context of cancer research. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and potential therapeutic applications.

This compound exhibits its biological effects primarily through the induction of apoptosis and modulation of cellular signaling pathways. Key mechanisms include:

  • Induction of DNA Damage : 4-HPPP has been shown to increase levels of γH2AX, a marker for DNA double-strand breaks, indicating that it induces DNA damage in cancer cells .
  • Regulation of Autophagy : The compound influences autophagic processes, which can lead to cell death in certain cancer types .
  • Inhibition of Pro-Survival Pathways : In hepatocellular carcinoma (HCC) cells, treatment with 4-HPPP downregulates pro-survival proteins such as phosphorylated Akt and survivin, enhancing its cytotoxic effects .

Efficacy Against Cancer Cell Lines

Research has demonstrated that this compound selectively inhibits the growth of various cancer cell lines. Notable findings include:

  • Hepatocellular Carcinoma (HCC) : 4-HPPP exhibits significant anti-cancer activity against Huh7 and Ha22T HCC cell lines. It induces apoptosis and inhibits proliferation through mechanisms involving ERK and Akt signaling pathways .
Cell LineIC50 (μM)Mechanism of Action
Huh710Induces apoptosis via DNA damage
Ha22T15Resistance linked to ERK pathway activation
  • Lung Cancer : The compound has also shown selective cytotoxicity against non-small-cell lung cancer (NSCLC) cells. It was found to increase reactive oxygen species (ROS) levels, leading to enhanced apoptosis .

Case Studies

  • Study on HCC Cells : A study reported that treatment with 10 μM of 4-HPPP resulted in a significant reduction in colony formation in Huh7 cells while exhibiting less effect on Ha22T cells. This discrepancy highlights the selective nature of 4-HPPP's cytotoxicity .
  • Lung Cancer Research : Another investigation indicated that 4-HPPP caused aneuploidization in NSCLC cells, further supporting its role as a potential therapeutic agent against lung cancer by disrupting normal cell cycle processes .

Q & A

Q. What are the key physicochemical properties of 4-Phenoxyphenol critical for experimental design?

  • Methodological Answer: Key properties include a LogP of 3.35 (indicating moderate lipophilicity) and a topological polar surface area (tPSA) of 29.46 Ų, which influence solubility and bioavailability . The SMILES structure (OC1C=CC(OC2C=CC=CC=2)=CC=1) and InChIKey (ZSBDGXGICLIJGD-UHFFFAOYSA-N) are essential for computational modeling and database searches . Researchers should prioritize solvent compatibility based on these properties (e.g., using polar aprotic solvents for reactions requiring nucleophilic activation).

Q. How should researchers ensure reproducibility in quantifying this compound in biological samples?

  • Methodological Answer: Reproducibility requires standardized analytical methods (e.g., LC-MS/MS) and rigorous biomarker time definitions. Evidence from biomarker studies reports intraclass correlation coefficients (ICC) of 0.65–0.85 and within-subject coefficients of variation (CV% WS) <15%, highlighting the need for repeated measurements and controlled biospecimen storage conditions . Adjustments for confounding variables (e.g., diet, metabolism) and adherence to protocols like those in ’s reproducibility tables are critical.

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer: Immediate eye flushing with water (10–15 minutes) and decontamination of skin using soap and water are mandatory . Use fume hoods to avoid inhalation and store the compound in airtight containers away from oxidizing agents. Safety data sheets (SDS) from TCI America emphasize avoiding long-term storage due to degradation risks . Researchers must consult institutional guidelines for waste disposal aligned with federal/state regulations.

Advanced Research Questions

Q. How can researchers resolve contradictions in kinetic data when studying this compound oxidation mechanisms?

  • Methodological Answer: Mechanistic discrepancies (e.g., PCET vs. HAT pathways) can be addressed using deuterium kinetic isotope effects (KIE). For this compound, a KIE of 1.66 suggests proton transfer in the rate-determining step (PCET), whereas KIE >4 in tert-butylphenols indicates HAT dominance . Linear free-energy relationships (LFER) plotting (RT/F)lnk₂ versus oxidation potential (Eₒₓ) further validate mechanistic assignments . Contradictions may arise from substituent electronic effects, necessitating controlled studies with structurally analogous phenols.

Q. What methodological considerations are critical when investigating substituent effects on this compound reactivity?

  • Methodological Answer: Substituent positioning (ortho/para) significantly impacts reactivity. For example, para-phenolic groups enhance electrophilic aromatic substitution rates due to resonance stabilization, as observed in coal catalytic pretreatments . Researchers should employ systematic substitution (e.g., electron-donating/withdrawing groups) and monitor rate constants (k₂) via stopped-flow kinetics. Comparative studies with 2,4-di-tert-butylphenol (KIE = 4.72) highlight the role of steric hindrance in altering mechanisms .

Q. How should researchers design experiments to differentiate between proton-coupled electron transfer (PCET) and hydrogen atom transfer (HAT) mechanisms in this compound oxidation?

  • Methodological Answer: Use temperature-controlled kinetic experiments (e.g., at -90°C) to isolate isotopic effects. Measure k₂(O-H)/k₂(O-D) ratios: KIE ≈1.6–1.7 supports PCET, while KIE >3 indicates HAT . Pair this with electrochemical analysis (cyclic voltammetry) to correlate Eₒₓ with lnk₂ slopes. For heterodinuclear Ni/Cu catalysts, mechanistic shifts (PCET to HAT) under varying ligand fields can be probed via XAS spectroscopy .

Data Contradiction Analysis

  • Example: Conflicting KIEs in oxidation studies (e.g., 1.66 vs. 4.72) arise from divergent mechanisms. Researchers must contextualize data by comparing substituent electronic profiles and catalyst coordination environments. Cross-referencing with LFER plots (slope ≈-0.61 for PCET ) ensures mechanistic consistency.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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